molecular formula C24H29N3O3 B10987415 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide

Katalognummer: B10987415
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: ZMTBSLUZXCNRRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, an indole moiety, and a dimethoxybenzyl group, making it a subject of study for its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and protective groups, such as the 3,4-dimethoxybenzyl group, can be used to enhance the solubility and stability of intermediates during the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of a protic acid.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation with DDQ can lead to the formation of radical cation intermediates, while reduction with sodium borohydride typically yields the corresponding reduced amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE is unique due to its combination of an indole core, a piperidine ring, and a dimethoxybenzyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C24H29N3O3

Molekulargewicht

407.5 g/mol

IUPAC-Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-26-16-20(19-6-4-5-7-21(19)26)24(28)25-18-10-12-27(13-11-18)15-17-8-9-22(29-2)23(14-17)30-3/h4-9,14,16,18H,10-13,15H2,1-3H3,(H,25,28)

InChI-Schlüssel

ZMTBSLUZXCNRRP-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)CC4=CC(=C(C=C4)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.